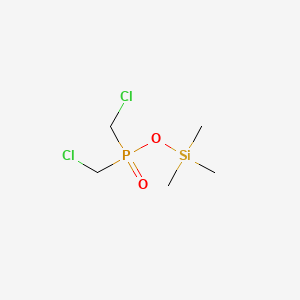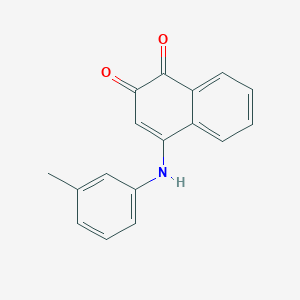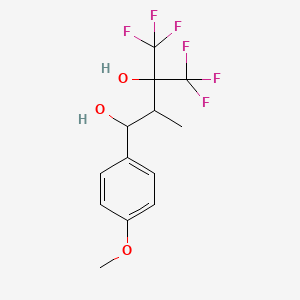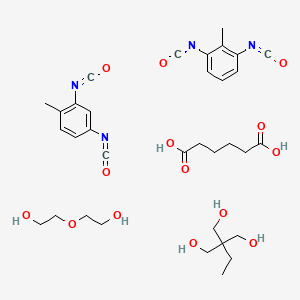
1,3-Diisocyanato-2-methylbenzene; 2,4-diisocyanato-1-methylbenzene; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; hexanedioic acid; 2-(2-hydroxyethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1,3-Diisocyanato-2-methylbenzene; 2,4-diisocyanato-1-methylbenzene; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; hexanedioic acid; 2-(2-hydroxyethoxy)ethanol” is a mixture of several distinct chemicals, each with unique properties and applications. These compounds are used in various industrial and scientific fields, including polymer production, coatings, and chemical synthesis.
Preparation Methods
1,3-Diisocyanato-2-methylbenzene: 1,3-Diisocyanato-2-methylbenzene is typically synthesized from toluene through nitration, hydrogenation, and phosgenation reactions. The nitration of toluene produces dinitrotoluene, which is then hydrogenated to form toluenediamine. Finally, phosgenation of toluenediamine yields 1,3-diisocyanato-2-methylbenzene .
2,4-Diisocyanato-1-methylbenzene: 2,4-Diisocyanato-1-methylbenzene is produced similarly to 1,3-diisocyanato-2-methylbenzene. The process involves the nitration of toluene to form dinitrotoluene, followed by hydrogenation to produce toluenediamine. Phosgenation of toluenediamine results in 2,4-diisocyanato-1-methylbenzene .
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol is synthesized through the aldol condensation of n-butyraldehyde and formaldehyde under alkaline conditions. The reaction mixture is then concentrated, decolorized, and purified to obtain the final product .
Hexanedioic Acid: Alternative methods include the hydrocarboxylation of butadiene and the oxidative cleavage of cyclohexene using hydrogen peroxide .
2-(2-Hydroxyethoxy)ethanol: 2-(2-Hydroxyethoxy)ethanol is prepared by the reaction of ethylene oxide with ethylene glycol. This process involves the addition of ethylene oxide to ethylene glycol under controlled conditions to produce the desired compound .
Chemical Reactions Analysis
1,3-Diisocyanato-2-methylbenzene and 2,4-Diisocyanato-1-methylbenzene: These compounds undergo various reactions, including polymerization and cross-linking, due to the presence of isocyanate groups. They react with polyols to form polyurethanes, which are used in foams, coatings, and adhesives. Common reagents include polyols, amines, and water.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound participates in esterification and etherification reactions. It reacts with carboxylic acids to form esters and with alkyl halides to form ethers. These reactions are typically carried out under acidic or basic conditions.
Hexanedioic Acid: Hexanedioic acid undergoes typical carboxylic acid reactions, such as esterification, amidation, and polymerization. It reacts with alcohols to form esters, with amines to form amides, and with diamines to produce polyamides like nylon-6,6.
2-(2-Hydroxyethoxy)ethanol: This compound undergoes esterification and etherification reactions. It reacts with carboxylic acids to form esters and with alkyl halides to form ethers. These reactions are typically carried out under acidic or basic conditions.
Scientific Research Applications
1,3-Diisocyanato-2-methylbenzene and 2,4-Diisocyanato-1-methylbenzene: These compounds are widely used in the production of polyurethanes, which have applications in foams, coatings, adhesives, and elastomers. They are also used in the synthesis of various polymers and resins.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound is used as a building block in the production of alkyd resins, high-gloss coatings, and ion exchange resins. It is also employed as a multifunctional monomer in the production of coatings and polymeric materials .
Hexanedioic Acid: Hexanedioic acid is primarily used in the production of nylon-6,6 polyamide, which is a key material in the textile and plastics industries. It is also used in the manufacture of plasticizers, lubricants, and polyurethane resins .
2-(2-Hydroxyethoxy)ethanol: This compound is used as a solvent in various industrial applications, including the production of dyes, inks, and resins. It is also employed as a gas dehydrating agent, lubricant, and plasticizer .
Mechanism of Action
1,3-Diisocyanato-2-methylbenzene and 2,4-Diisocyanato-1-methylbenzene: These compounds react with polyols to form urethane linkages, resulting in the formation of polyurethanes. The isocyanate groups react with hydroxyl groups to form carbamate linkages, which are the basis of polyurethane polymers.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound acts as a trifunctional alcohol, providing three hydroxyl groups for reactions. It participates in esterification and etherification reactions, forming esters and ethers, respectively.
Hexanedioic Acid: Hexanedioic acid acts as a bifunctional carboxylic acid, providing two carboxyl groups for reactions. It participates in polymerization reactions to form polyamides and polyesters.
2-(2-Hydroxyethoxy)ethanol: This compound acts as a bifunctional alcohol, providing two hydroxyl groups for reactions. It participates in esterification and etherification reactions, forming esters and ethers, respectively.
Comparison with Similar Compounds
1,3-Diisocyanato-2-methylbenzene and 2,4-Diisocyanato-1-methylbenzene: These compounds are similar to other diisocyanates, such as methylene diphenyl diisocyanate (MDI) and hexamethylene diisocyanate (HDI). they are unique in their aromatic structure and specific reactivity with polyols.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound is similar to other trifunctional alcohols, such as glycerol and trimethylolpropane. Its unique structure provides specific reactivity and properties in polymer and resin synthesis.
Hexanedioic Acid: Hexanedioic acid is similar to other dicarboxylic acids, such as succinic acid and glutaric acid. Its six-carbon chain length provides specific properties and reactivity in polymer synthesis.
2-(2-Hydroxyethoxy)ethanol: This compound is similar to other glycol ethers, such as ethylene glycol and diethylene glycol. Its unique structure provides specific solubility and reactivity in various industrial applications.
Properties
CAS No. |
34557-94-3 |
|---|---|
Molecular Formula |
C34H46N4O14 |
Molecular Weight |
734.7 g/mol |
IUPAC Name |
1,3-diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/2C9H6N2O2.C6H10O4.C6H14O3.C4H10O3/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;1-7-8(10-5-12)3-2-4-9(7)11-6-13;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;5-1-3-7-4-2-6/h2*2-4H,1H3;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;5-6H,1-4H2 |
InChI Key |
LBGAXMAWJPXYPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.CC1=C(C=C(C=C1)N=C=O)N=C=O.CC1=C(C=CC=C1N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
Related CAS |
34557-94-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


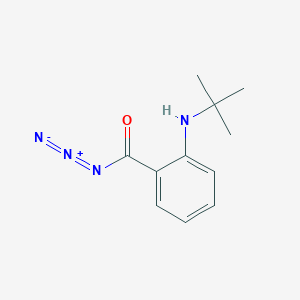
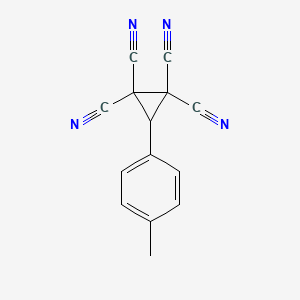
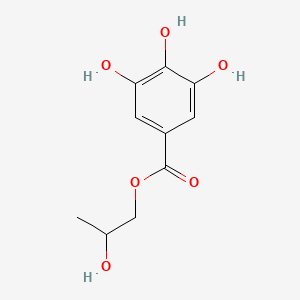
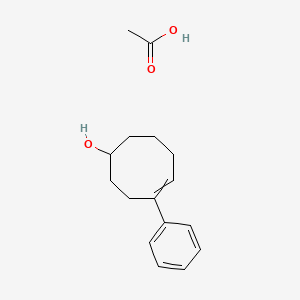
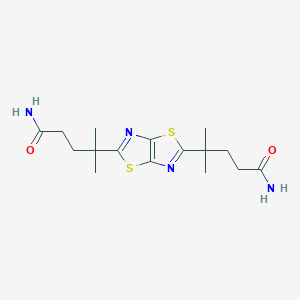
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
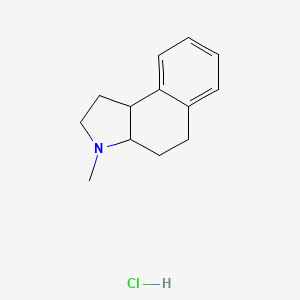
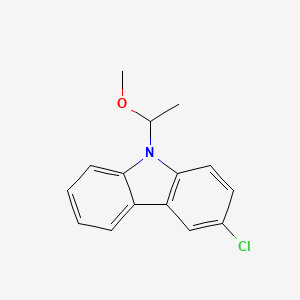
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
